PRMT5/MEP50 Inhibition: Nanomolar Affinity Distinct from Broader Methyltransferase Profile
5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one demonstrates a binding affinity (Ki) of 313 nM against the PRMT5/MEP50 complex [1]. This contrasts with its micromolar activity (IC50 = 1.06 μM) in a functional cellular assay for PRMT5 [1] and its much weaker or absent inhibition of related PRMT family members such as PRMT6 (IC50 = 64 nM for a comparator compound, no data for target) [2]. This profile suggests a nuanced interaction that is not simply a function of the nitropyridinone core but is specific to the 5-methoxy-6-methyl substitution.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for PRMT5/MEP50 Complex |
|---|---|
| Target Compound Data | Ki = 313 nM |
| Comparator Or Baseline | Related PRMT6 Inhibitor (CHEMBL3925764): IC50 = 64 nM |
| Quantified Difference | Target compound Ki is ~5-fold higher than comparator IC50, but comparator data is for PRMT6, not PRMT5, highlighting different selectivity profiles. |
| Conditions | PRMT5/MEP50 complex (unknown origin); FITC-Competitive binding assay; PRMT6 inhibition measured via baculovirus-expressed enzyme. |
Why This Matters
This Ki value differentiates the compound as a chemical probe for PRMT5/MEP50 complex studies, where many common nitropyridinone scaffolds lack measurable activity.
- [1] BindingDB. Entry for 5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one (BDBM50607731, CHEMBL5219517). View Source
- [2] BindingDB. Entry for CHEMBL3925764 (BDBM50194765). View Source
